2-Thiothinone hydrochloride

Vue d'ensemble

Description

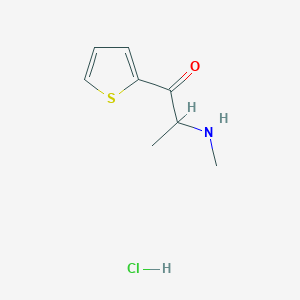

2-Thiothinone (chlorhydrate) est un composé synthétique classé comme dérivé du thiophène. Il est structurellement lié à la méthcathinone, le groupe phényle étant remplacé par un groupe thiophène. Ce composé est principalement utilisé comme étalon de référence analytique dans les applications médico-légales et de recherche .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la 2-Thiothinone (chlorhydrate) implique la réaction du 2-thiophènecarboxaldéhyde avec de la méthylamine et un agent réducteur pour former l'intermédiaire 2-(méthylamino)-1-(thiophène-2-yl)propan-1-one. Cet intermédiaire est ensuite traité avec de l'acide chlorhydrique pour donner le sel chlorhydrate .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques ne soient pas largement documentées, la synthèse suit généralement la voie de préparation en laboratoire avec des conditions de réaction à grande échelle et des rendements optimisés .

Analyse Des Réactions Chimiques

Types de réactions : 2-Thiothinone (chlorhydrate) subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former les sulfoxydes et les sulfones correspondants.

Réduction : Les réactions de réduction peuvent produire des amines secondaires.

Substitution : Des réactions de substitution nucléophile peuvent se produire sur le cycle thiophène

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) sont utilisés.

Substitution : Des nucléophiles comme les amines et les thiols sont utilisés dans des conditions douces

Principaux produits :

Oxydation : Sulfoxydes et sulfones.

Réduction : Amines secondaires.

Substitution : Divers thiophènes substitués

4. Applications de la recherche scientifique

2-Thiothinone (chlorhydrate) a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme étalon de référence en chimie analytique pour la spectrométrie de masse et la chromatographie.

Biologie : Enquête sur ses effets potentiels sur les systèmes de neurotransmetteurs.

Médecine : Etudié pour ses propriétés stimulantes et ses applications thérapeutiques potentielles.

Industrie : Utilisé en médecine légale pour l'identification et la caractérisation des drogues de synthèse .

5. Mécanisme d'action

Le mécanisme d'action de la 2-Thiothinone (chlorhydrate) implique son interaction avec les systèmes de neurotransmetteurs, en particulier l'inhibition de la recapture de la norépinéphrine et de la dopamine. Cela conduit à une augmentation des niveaux de ces neurotransmetteurs dans la fente synaptique, ce qui entraîne des effets stimulants. Les cibles moléculaires comprennent les transporteurs de la norépinéphrine et de la dopamine .

Composés similaires :

Méthcathinone : Un stimulant avec un groupe phényle au lieu d'un groupe thiophène.

Méthiopropamine : Une contrepartie non cétonique de la 2-Thiothinone.

α-Pyrrolidinopentiothiophénone (α-PVT) : Un autre stimulant à base de thiophène

Unicité : 2-Thiothinone (chlorhydrate) est unique en raison de son cycle thiophène, qui confère des propriétés chimiques et pharmacologiques distinctes par rapport à ses analogues à base de phényle. Cette différence structurelle influence sa réactivité et son interaction avec les cibles biologiques .

Applications De Recherche Scientifique

Chemical Properties and Background

- Chemical Formula : C₈H₁₁NOS

- Molar Mass : 169.24 g/mol

- CAS Number : 54817-67-3

2-Thiothinone is a β-keto-substituted analog of methiopropamine, structurally related to methcathinone but with a thiophene substitution instead of a phenyl group. It has been identified as a designer drug and is associated with stimulant effects similar to other members of the cathinone family.

Psychoactive Substance Research

2-Thiothinone hydrochloride is primarily studied within the context of novel psychoactive substances (NPS). Its stimulant properties have led to investigations into its pharmacokinetics, mechanisms of action, and potential health risks associated with its use.

- Case Study : A study highlighted the identification of thiothinone in seized products, emphasizing its emergence as a new designer drug on the illicit market. The research involved analytical techniques such as gas chromatography-mass spectrometry (GC-MS) to characterize the compound's profile in biological samples from users .

Forensic Toxicology

In forensic toxicology, 2-thiothinone is significant for its role in drug testing and identification in post-mortem analyses. The compound has been detected in various biological matrices, which aids in understanding the implications of its use.

- Application : Toxicological screenings often utilize advanced analytical methods to detect 2-thiothinone among other synthetic cathinones, facilitating investigations into overdose cases or fatalities linked to NPS consumption .

Health Implications

Research indicates that 2-thiothinone may present various health risks, similar to other synthetic stimulants. Users have reported symptoms ranging from euphoria and increased energy to severe adverse effects such as agitation, hallucinations, and cardiovascular complications.

- Clinical Observations : Reports have documented cases of acute intoxication linked to synthetic cathinones, including 2-thiothinone, where symptoms included tachycardia, hypertension, and hyperthermia .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 2-Thiothinone (hydrochloride) involves its interaction with neurotransmitter systems, particularly norepinephrine and dopamine reuptake inhibition. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in stimulant effects. The molecular targets include norepinephrine and dopamine transporters .

Comparaison Avec Des Composés Similaires

Methcathinone: A stimulant with a phenyl group instead of a thiophene group.

Methiopropamine: A non-ketone counterpart of 2-Thiothinone.

α-Pyrrolidinopentiothiophenone (α-PVT): Another thiophene-based stimulant

Uniqueness: 2-Thiothinone (hydrochloride) is unique due to its thiophene ring, which imparts distinct chemical and pharmacological properties compared to its phenyl-based analogs. This structural difference influences its reactivity and interaction with biological targets .

Activité Biologique

2-Thiothinone hydrochloride, also known as β-ketomethiopropamine (βk-MPA), is a synthetic compound related to methiopropamine and methcathinone. Its structural modifications include the substitution of the phenyl group with a thiophene ring, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, toxicity, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C₈H₁₁NOS

- Molar Mass : 169.24 g·mol⁻¹

This compound exhibits stimulant properties primarily through its interaction with monoamine transporters. It is hypothesized to inhibit the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, thereby increasing their extracellular concentrations. This mechanism is similar to other synthetic cathinones, which are known to elicit psychostimulant effects by modulating monoamine signaling pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapid absorption following oral administration.

- Distribution : It crosses the blood-brain barrier due to its lipophilicity.

- Metabolism : Metabolized primarily through phase I and phase II metabolic pathways involving cytochrome P450 enzymes. Metabolites may retain pharmacological activity, contributing to the compound's effects .

- Excretion : Primarily excreted in urine as both unchanged drug and metabolites.

Toxicity and Adverse Effects

Research indicates that this compound can lead to significant toxicity, particularly at higher doses. Common adverse effects reported include:

- Psychiatric Symptoms : Anxiety, hallucinations, and psychosis.

- Cardiovascular Issues : Tachycardia, hypertension, and potential cardiac arrest.

- Neurological Effects : Hyperthermia and seizures have been documented in cases of overdose .

Case Studies

- Case Study 1 : A retrospective analysis of emergency department visits revealed that patients using βk-MPA exhibited symptoms consistent with serotonin syndrome, including hyperthermia and agitation. Blood concentrations ranged from 1.0 to 52.5 ng/ml, correlating with severe clinical manifestations .

- Case Study 2 : A forensic investigation into synthetic cathinones highlighted fatalities associated with high doses of βk-MPA. Autopsy results indicated significant neurotoxic effects, including gliosis and neuronal damage .

Potential Therapeutic Applications

Despite its risks, there is ongoing research into the therapeutic potential of compounds like this compound in controlled settings. Its stimulant properties suggest possible applications in treating conditions such as ADHD or narcolepsy; however, extensive clinical trials are necessary to establish safety and efficacy.

Comparative Analysis of Biological Activity

| Compound | Mechanism of Action | Toxicity Profile | Clinical Applications |

|---|---|---|---|

| 2-Thiothinone | Monoamine reuptake inhibition | High (anxiety, tachycardia) | Potential ADHD treatment |

| Methiopropamine | Similar to βk-MPA | Moderate (mild euphoria) | Recreational use |

| Methcathinone | Stimulant effect via dopamine | High (severe cardiovascular risk) | Limited therapeutic use |

Propriétés

IUPAC Name |

2-(methylamino)-1-thiophen-2-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS.ClH/c1-6(9-2)8(10)7-4-3-5-11-7;/h3-6,9H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIZHFBWZOILAFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CS1)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54817-67-3 | |

| Record name | 2-Thiothinone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054817673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-THIOTHINONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B89R109LG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.